molecular formula C13H23BrNO4- B13954538 N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate

N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate

Cat. No.: B13954538
M. Wt: 337.23 g/mol
InChI Key: JRQIXIBWHURFMW-UHFFFAOYSA-M
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Description

N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, a tert-butyl group, and a dimethylpentoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the tert-butyl and dimethylpentoxy groups. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process may include steps such as purification through crystallization or distillation to achieve the required quality standards for commercial use.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as hydroxyl or amino groups.

Scientific Research Applications

N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be employed in studies related to enzyme inhibition or as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals or as an additive in materials science.

Mechanism of Action

The mechanism by which N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate exerts its effects involves interactions with specific molecular targets. The bromine atom and tert-butyl group play crucial roles in the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or modulation of biochemical processes, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl 3-bromo-4-methylbenzenesulfonamide
  • tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
  • N-t-Butyl 4-bromo-3-methoxybenzamide

Uniqueness

N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C13H23BrNO4-

Molecular Weight

337.23 g/mol

IUPAC Name

N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate

InChI

InChI=1S/C13H24BrNO4/c1-11(2,3)13(14,12(4,5)6)7-8-19-10(18)15-9(16)17/h7-8H2,1-6H3,(H,15,18)(H,16,17)/p-1

InChI Key

JRQIXIBWHURFMW-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C(CCOC(=O)NC(=O)[O-])(C(C)(C)C)Br

Origin of Product

United States

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